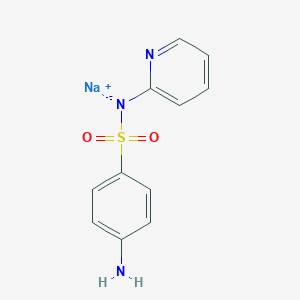

Sulfapyridine sodium

概要

説明

Sulfapyridine sodium is a sulfonamide antibacterial medication. It was one of the first-generation sulfonamide antibiotics and was commonly referred to as M&B 693. Although it is no longer prescribed for treating infections in humans, it is still used in veterinary medicine and for treating certain skin diseases such as linear IgA disease .

準備方法

Synthetic Routes and Reaction Conditions

Sulfapyridine sodium can be synthesized through the reaction of 2-aminopyridine with 4-aminobenzenesulfonyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as recrystallization and purification to ensure the final product meets pharmaceutical standards .

化学反応の分析

Types of Reactions

Sulfapyridine sodium undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can react with this compound under basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamide compounds.

科学的研究の応用

Sulfapyridine sodium has several scientific research applications:

Chemistry: Used as a model compound in studying sulfonamide chemistry and reactions.

Biology: Investigated for its effects on bacterial growth and inhibition.

Industry: Employed in the development of biosensors for detecting sulfapyridine in environmental samples.

作用機序

Sulfapyridine sodium acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, this compound prevents the formation of folic acid, which is essential for bacterial DNA synthesis and cell division .

類似化合物との比較

Similar Compounds

Sulfamethazine: Used in veterinary medicine to treat gastrointestinal and respiratory tract infections in livestock.

Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis in warm-blooded animals.

Uniqueness

Sulfapyridine sodium is unique due to its specific use in treating linear IgA disease and its historical significance as one of the first-generation sulfonamide antibiotics. Unlike other sulfonamides, it has a distinct structure that includes a pyridine ring, which contributes to its specific antibacterial properties .

生物活性

Sulfapyridine sodium, the sodium salt of sulfapyridine, is a first-generation sulfonamide that has been studied for its antibacterial and anti-inflammatory properties. Discovered in 1937, sulfapyridine has a complex mechanism of action and a range of applications in both clinical and research settings. This article explores its biological activity, mechanisms, and relevant case studies.

- Molecular Formula : C₁₁H₁₁N₃O₂S

- Molar Mass : 249.29 g/mol

- Solubility : Freely soluble in water due to its sodium salt form, which enhances its bioavailability compared to its parent compound .

Sulfapyridine acts primarily as a competitive inhibitor of dihydropteroate synthetase, an enzyme crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, sulfapyridine disrupts the production of nucleic acids, leading to bacterial growth inhibition. This mechanism is shared among sulfonamides, making them effective against a broad spectrum of Gram-positive and many Gram-negative bacteria .

Antibacterial Activity

Sulfapyridine demonstrates significant antibacterial activity against various pathogens:

- Gram-positive Bacteria : Effective against Streptococcus and Staphylococcus species.

- Gram-negative Bacteria : Active against Escherichia coli and other enteric bacteria, although resistance can develop rapidly .

Table 1: Antibacterial Spectrum of this compound

| Bacterial Type | Activity Level |

|---|---|

| Gram-positive | High |

| Gram-negative | Moderate |

| Resistance | Common in some strains |

Anti-inflammatory Properties

Beyond its antibacterial effects, sulfapyridine exhibits anti-inflammatory properties. It has been used in the treatment of conditions such as linear IgA disease and as part of the prodrug sulfasalazine, which combines sulfapyridine with 5-aminosalicylic acid (5-ASA) for inflammatory bowel diseases .

Case Study: Inhibition of NF-kB Activation

Research conducted by Liptay et al. (1999) investigated the effects of sulfapyridine on nuclear factor kappa B (NF-kB) activation in T-lymphocytes. The study found that sulfapyridine did not induce apoptosis or inhibit NF-kB activation at doses up to 5 mM, suggesting its limited impact on T-cell viability under these conditions. This highlights its potential utility in immunomodulatory contexts without causing detrimental effects on immune cell survival .

Applications in Research

Sulfapyridine is utilized in various research applications:

- Immunology : Studying inflammation pathways and immune responses.

- Microbiology : Used as a reference standard for testing bacterial susceptibility.

- Analytical Chemistry : Employed in methods for detecting sulfonamides in food and biological samples .

Safety and Side Effects

While sulfapyridine is effective, it carries risks similar to other sulfonamides, including agranulocytosis and crystallization issues in the urinary tract due to pH-dependent solubility. These side effects have contributed to its decline in use as a general antibacterial agent .

特性

IUPAC Name |

sodium;(4-aminophenyl)sulfonyl-pyridin-2-ylazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N3O2S.Na/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11;/h1-8H,12H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAINBAXHBFSNCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N3NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059570 | |

| Record name | Benzenesulfonamide, 4-amino-N-2-pyridinyl-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127-57-1 | |

| Record name | Sulfapyridine sodium [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 4-amino-N-2-pyridinyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 4-amino-N-2-pyridinyl-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfapyridine sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAPYRIDINE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3SKB3662O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sodium sulfapyridine exert its antibacterial effect?

A1: Sodium sulfapyridine, like other sulfonamides, acts as a bacteriostatic agent. While the precise mechanism remains to be fully elucidated, it's understood that sulfonamides interfere with the synthesis of folic acid, a crucial nutrient for bacterial growth, by competitively inhibiting the enzyme dihydropteroate synthetase. []

Q2: Why was sodium sulfapyridine administered intravenously?

A3: The low solubility of sulfapyridine in water posed challenges for parenteral administration. [, ] Sodium sulfapyridine, being highly soluble, allowed for intravenous administration, achieving higher and more rapid blood concentrations compared to oral ingestion, particularly beneficial in severe cases. [, , ]

Q3: Did the route of administration impact sodium sulfapyridine's efficacy?

A4: Research suggests that the intravenous route provided more predictable and rapid attainment of therapeutic blood levels compared to oral administration, which was often erratic and less reliable. [, , , ]

Q4: Were there any alternative routes explored for sodium sulfapyridine administration?

A5: Yes, researchers explored hypodermoclysis and rectal administration of sulfapyridine and its sodium salt to circumvent the challenges of oral intake and provide alternative parenteral routes. [, , ]

Q5: How is sodium sulfapyridine metabolized in the body?

A6: Sodium sulfapyridine is metabolized primarily in the liver, undergoing acetylation to form acetyl sulfapyridine, which is less active and less soluble, potentially leading to kidney damage. [, , ]

Q6: Was the acetylated form of sulfapyridine a concern?

A7: Yes, acetylation of sulfapyridine formed a less soluble metabolite, contributing to kidney complications. [, ] Interestingly, sodium sulfapyridine administration was associated with lower blood levels of acetyl sulfapyridine compared to sulfapyridine itself. []

Q7: What were the main side effects associated with sodium sulfapyridine?

A8: Nausea and vomiting were the most commonly observed side effects, occurring in a significant proportion of treated patients. [] Additionally, sodium sulfapyridine, particularly at high doses, posed risks of kidney damage due to the formation of crystalline aggregates. [, , , ]

Q8: Did sodium sulfapyridine affect any organs other than the kidneys?

A9: Studies in animals showed that sodium sulfapyridine could impact liver glycogen levels and blood sugar. [] Additionally, some animal studies reported interstitial myocarditis associated with sulfonamide administration. [, ]

Q9: Was there any interplay between diet and sodium sulfapyridine toxicity?

A10: Research in rats indicated that diet composition could influence sodium sulfapyridine's effect on liver glycogen and blood sugar levels. [] This highlighted the potential role of dietary factors in modulating drug toxicity.

Q10: What is the molecular formula of sodium sulfapyridine?

A10: The molecular formula of sodium sulfapyridine is C11H11N3O2SNa.

Q11: What makes sodium sulfapyridine more soluble than sulfapyridine?

A12: Sodium sulfapyridine's enhanced solubility is attributed to its ionic nature. The sodium ion (Na+) dissociates in water, creating a charged species that readily interacts with polar water molecules, leading to higher solubility. [, ]

Q12: Could sodium sulfapyridine elicit immunological reactions?

A13: Studies using sulfapyridine conjugated to proteins demonstrated the potential for antibody formation and hypersensitivity reactions. [, ] This highlighted the need to consider immunological responses in drug development and administration.

Q13: Were there any notable drug interactions with sodium sulfapyridine?

A14: Research showed that phenylazo-alpha-alpha-diaminopyridine hydrochloride (Pyridium) reduced the toxicity of sulfadiazine but not sulfanilamide in mice. [] This suggested potential for drug interactions influencing sulfonamide toxicity.

Q14: What led to the decline in sodium sulfapyridine's use?

A15: The development of newer sulfonamides with improved safety profiles, combined with the discovery of penicillin and subsequent generations of antibiotics, led to the gradual decline in sodium sulfapyridine's clinical use. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。